N-(4-methoxyphenyl)prop-2-ene-1-sulfonamide
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Overview
Description
N-(4-methoxyphenyl)prop-2-ene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a methoxy group attached to a phenyl ring, which is further connected to a prop-2-ene-1-sulfonamide moiety. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)prop-2-ene-1-sulfonamide typically involves the reaction of 4-methoxyphenylamine with prop-2-ene-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)prop-2-ene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form a sulfonic acid derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenylprop-2-ene-1-sulfonamide.
Reduction: Formation of 4-methoxyphenylprop-2-ene-1-sulfonic acid.
Substitution: Formation of 4-halophenylprop-2-ene-1-sulfonamide.
Scientific Research Applications
N-(4-methoxyphenyl)prop-2-ene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)prop-2-ene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to competitively inhibit enzyme activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
- 4-cyanobenzene-1-sulfonamide
- 2-(trimethylsilyl)ethanesulfonamide
Uniqueness
N-(4-methoxyphenyl)prop-2-ene-1-sulfonamide is unique due to its specific structural features, such as the presence of a methoxy group and a prop-2-ene-1-sulfonamide moiety
Properties
Molecular Formula |
C10H13NO3S |
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Molecular Weight |
227.28 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)prop-2-ene-1-sulfonamide |
InChI |
InChI=1S/C10H13NO3S/c1-3-8-15(12,13)11-9-4-6-10(14-2)7-5-9/h3-7,11H,1,8H2,2H3 |
InChI Key |
UIRASSGMCCKRGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)CC=C |
Origin of Product |
United States |
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